molecular formula C19H11Cl2N3O2S2 B2715503 (Z)-N-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2,4-dichlorobenzamide CAS No. 638138-83-7

(Z)-N-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2,4-dichlorobenzamide

Cat. No.: B2715503
CAS No.: 638138-83-7
M. Wt: 448.34
InChI Key: VFAPTMVPRNRZCO-APSNUPSMSA-N
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Description

This compound is a complex organic molecule that contains an indole group, a thiazolidinone group, and a dichlorobenzamide group . Indole is a common structure in many natural compounds and pharmaceuticals, known for its diverse biological activities . Thiazolidinones are also well-known in medicinal chemistry for their wide range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound is likely to be planar due to the conjugated system present in the indole and thiazolidinone groups. The dichlorobenzamide group might add some steric hindrance .


Physical and Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, and solubility would need to be determined experimentally .

Scientific Research Applications

Synthesis and Potential as GSK-3 Inhibitors

A study by Kamila and Biehl (2012) discusses the microwave-assisted synthesis of bis(2-thioxothiazolidin-4-one) derivatives, which are closely related to the compound . These derivatives were synthesized as potential inhibitors of Glycogen Synthase Kinase-3 (GSK-3), a key enzyme implicated in various diseases, including Alzheimer's disease and bipolar disorder (Kamila & Biehl, 2012).

Anticancer and Antiangiogenic Effects

Chandrappa et al. (2010) explored novel thioxothiazolidin-4-one derivatives for their anticancer and antiangiogenic effects. Their research indicated that these compounds could inhibit tumor growth and angiogenesis, suggesting their potential as anticancer therapies (Chandrappa et al., 2010).

Potential as Anticancer Agents

Penthala, Reddy, and Crooks (2011) synthesized novel N-benzyl aplysinopsin analogs, including compounds structurally similar to the one , and evaluated their in vitro cytotoxicity against a panel of human tumor cell lines. Their findings indicated significant anticancer potential for some of these analogs (Penthala, Reddy & Crooks, 2011).

Crystal Structure and Bioactivities

Liu, Shao-hua, and colleagues (2013) conducted a study on a compound similar to the one of interest, focusing on its crystal structure, bioactivities, and potential applications in insecticidal, fungicidal, and anticancer activities (Liu et al., 2013).

HIV-1 and JSP-1 Inhibitors

Kamila, Ankati, and Biehl (2011) researched the synthesis of Rhodanine derivatives as potential inhibitors of HIV-1 and JSP-1, suggesting a role in antiviral therapy (Kamila, Ankati & Biehl, 2011).

Xanthine Oxidase Inhibitory Properties and Anti-inflammatory Activity

Smelcerovic et al. (2015) examined the xanthine oxidase inhibitory properties and anti-inflammatory activities of thiazol-4-ones, related to the compound . These properties suggest potential applications in treating diseases associated with oxidative stress and inflammation (Smelcerovic et al., 2015).

Solid Fluorescent Chemosensors

Lin et al. (2016) explored the use of thiazolone-based zinc complexes as solid fluorescent chemosensors for acid/base and toluene detection, indicating applications in environmental monitoring and luminescent materials (Lin et al., 2016).

Antimicrobial Activity

Horishny and colleagues (2022) synthesized 5-Indolylmethylen-4-oxo-2-thioxothiazolidine derivatives and evaluated their antimicrobial activity, suggesting potential applications in combating infectious diseases (Horishny et al., 2022).

Mechanism of Action

Safety and Hazards

Without specific studies, it’s hard to predict the safety and hazards associated with this compound. Standard safety procedures should be followed when handling it .

Future Directions

Future research could focus on synthesizing this compound and studying its biological activity. Given the known activities of indole and thiazolidinone derivatives, it could be a promising candidate for drug development .

Properties

IUPAC Name

2,4-dichloro-N-[4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-2-sulfanylidene-1,3-thiazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11Cl2N3O2S2/c20-11-5-6-13(14(21)8-11)17(25)23-24-18(26)16(28-19(24)27)7-10-9-22-15-4-2-1-3-12(10)15/h1-9,26H,(H,23,25)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XORGJWJHKGCWRS-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=C(N(C(=S)S3)NC(=O)C4=C(C=C(C=C4)Cl)Cl)O)C=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C/C3=C(N(C(=S)S3)NC(=O)C4=C(C=C(C=C4)Cl)Cl)O)/C=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11Cl2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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